molecular formula C7H4BrF4N B8258195 3-Bromo-2-fluoro-4-(trifluoromethyl)aniline

3-Bromo-2-fluoro-4-(trifluoromethyl)aniline

Cat. No.: B8258195
M. Wt: 258.01 g/mol
InChI Key: IIGHPYJYJADHNS-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-4-(trifluoromethyl)aniline (CAS 159329-03-0) is a high-value, multifunctional aromatic amine serving as a critical building block in medicinal chemistry and organic synthesis . Its molecular structure incorporates bromine and fluorine atoms alongside a powerful trifluoromethyl group on the aniline ring, creating a unique electronic profile that is highly attractive for constructing complex molecules . This combination of halogens makes it an ideal substrate for sequential cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, allowing researchers to systematically elaborate the core structure . While specific biological data for this compound is not available, its structural features are highly sought-after in drug discovery. The trifluoromethyl group is a cornerstone of modern medicinal chemistry, known to enhance a compound's metabolic stability, lipophilicity, and overall binding affinity to biological targets . As a result, this aniline is a pivotal precursor in the development of potential therapeutic agents. Structurally similar compounds are extensively utilized in the synthesis of active pharmaceutical ingredients (APIs), including investigations into kinase inhibitors for oncology and novel agents targeting resistant bacterial strains . Researchers value this chemical for its versatility in designing and creating libraries of novel compounds for high-throughput screening and lead optimization. Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

3-bromo-2-fluoro-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF4N/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGHPYJYJADHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-4-(trifluoromethyl)aniline typically involves multi-step processes starting from commercially available precursors. One common method includes the bromination of 2-fluoro-4-(trifluoromethyl)aniline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality and high yields.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic aromatic substitution (S_NAr) reactions due to the electron-withdrawing effects of the bromine and trifluoromethyl groups. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can be oxidized using reagents like potassium permanganate or reduced using hydrogenation catalysts such as palladium on carbon.

    Coupling Reactions: It participates in cross-coupling reactions like Suzuki-Miyaura and Heck reactions, facilitated by palladium catalysts, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol for methoxylation.

    Coupling: Boronic acids and palladium catalysts in the presence of bases like potassium carbonate.

Major Products:

    Substitution: Formation of substituted anilines.

    Oxidation: Conversion to corresponding nitro or quinone derivatives.

    Reduction: Formation of dehalogenated or hydrogenated products.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Chemistry: 3-Bromo-2-fluoro-4-(trifluoromethyl)aniline is used as a building block in the synthesis of complex organic molecules. Its unique substituents make it a versatile intermediate in the preparation of heterocycles and other functionalized aromatic compounds.

Biology and Medicine: In medicinal chemistry, this compound serves as a precursor for the synthesis of potential drug candidates. Its derivatives have been investigated for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry: The compound is utilized in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests and weeds. It is also used in the production of specialty chemicals and materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 3-Bromo-2-fluoro-4-(trifluoromethyl)aniline exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The bromine and fluorine atoms can form halogen bonds with biological targets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares 3-Bromo-2-fluoro-4-(trifluoromethyl)aniline with key analogs:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Key Substituents Biological Activity (IC₅₀ or Other)
This compound C₇H₄BrF₄N 274.02 Not reported Not reported 3-Br, 2-F, 4-CF₃ Not reported
4-Bromo-3-(trifluoromethyl)aniline C₇H₅BrF₃N 240.02 47–49 81–84 4-Br, 3-CF₃ Intermediate for antitubulin agents
2-Bromo-5-(trifluoromethyl)aniline C₇H₅BrF₃N 240.02 Not reported Not reported 2-Br, 5-CF₃ Cholinesterase inhibition (IC₅₀ ~50 µM)
5-Bromo-2-iodo-4-(trifluoromethyl)aniline C₇H₄BrF₃IN 365.92 Not reported Not reported 5-Br, 2-I, 4-CF₃ Intermediate for radiopharmaceuticals
N-(3-bromopropyl)-2,6-dinitro-4-(trifluoromethyl)aniline C₁₀H₉BrF₃N₃O₄ 392.10 Not reported Not reported 4-CF₃, 2,6-NO₂, N-propyl-Br Antitubulin activity in plant cells

Key Observations :

  • Substituent Position : Bromine at the 3-position (target compound) vs. 4- or 5-position (analogs) alters electronic distribution and steric hindrance, impacting reactivity in cross-coupling reactions .
  • Halogen Effects: Fluorine at the 2-position enhances metabolic stability compared to non-fluorinated analogs (e.g., 4-Bromo-3-(trifluoromethyl)aniline) .
  • Trifluoromethyl Group : The -CF₃ group universally improves lipophilicity and resistance to oxidative degradation across analogs .

Biological Activity

3-Bromo-2-fluoro-4-(trifluoromethyl)aniline is an aromatic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. Its unique structural features, including a bromine atom, a fluorine atom, and a trifluoromethyl group, enhance its lipophilicity and influence its interactions with various biomolecules. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C7_7H5_5BrF3_3N
  • Molecular Weight : Approximately 240.02 g/mol
  • Structural Features :
    • Bromine at the 3-position
    • Fluorine at the 2-position
    • Trifluoromethyl group at the 4-position

The presence of the trifluoromethyl group is particularly noteworthy as it enhances the compound's lipophilicity, making it suitable for various biological applications.

This compound exhibits its biological effects primarily through interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound can either inhibit or activate these enzymes, influencing metabolic pathways associated with drug detoxification and activation.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound binds to the active sites of cytochrome P450 enzymes, potentially leading to altered metabolic rates of various substrates.
  • Cell Signaling Modulation : It can influence cellular signaling pathways such as MAPK/ERK, which are vital for cell proliferation and differentiation.
  • Gene Expression Alteration : By interacting with transcription factors, it can modulate gene expression related to oxidative stress responses .

Biological Activity

Research indicates that this compound has been investigated for its potential as a pharmacophore in drug discovery. Its biological activities include:

  • Anticancer Properties : Studies have shown that similar compounds exhibit significant inhibitory effects on cancer cell proliferation. For instance, related anilines have demonstrated IC50_{50} values in the low micromolar range against various cancer cell lines .
CompoundTarget Cell LineIC50_{50} (µM)Notes
This compoundMDA-MB-231 (TNBC)~0.126Potent inhibitory effect
Related CompoundMCF-7~17.02Positive control for comparison
  • Antimicrobial Activity : Similar compounds have been reported to possess antimicrobial properties by disrupting essential biochemical pathways in microbes.

Case Studies and Research Findings

  • Cytochrome P450 Interaction Study :
    • A study highlighted that this compound significantly interacts with cytochrome P450 enzymes, influencing the metabolism of xenobiotics and endogenous compounds. This interaction is essential for assessing both therapeutic efficacy and safety profiles in drug development.
  • Cancer Cell Proliferation Inhibition :
    • In vitro assays demonstrated that this compound inhibited the growth of MDA-MB-231 cells more effectively than traditional chemotherapeutics like 5-Fluorouracil (5-FU), indicating its potential as an anticancer agent .
  • Toxicological Assessment :
    • Toxicity studies conducted on Kunming mice showed no acute toxicity at concentrations up to 2000 mg/kg, suggesting a favorable safety profile for further pharmacological exploration .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 3-Bromo-2-fluoro-4-(trifluoromethyl)aniline?

  • Methodological Answer : Utilize Nuclear Magnetic Resonance (NMR) to confirm substitution patterns (e.g., bromine, fluorine, and trifluoromethyl group positions). ¹H and ¹³C NMR can resolve aromatic proton splitting and coupling constants . Fourier Transform Infrared (FT-IR) spectroscopy identifies functional groups (e.g., N-H stretching at ~3400 cm⁻¹ for the aniline moiety) . UV-Vis spectroscopy may assess electronic transitions influenced by electron-withdrawing groups (e.g., trifluoromethyl) . Cross-validate with high-performance liquid chromatography (HPLC) for purity assessment .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow EC No. 1907/2006 (REACH) guidelines:

  • Use fume hoods and PPE (nitrile gloves, lab coats, safety goggles) to avoid dermal/ocular exposure .
  • Store in sealed containers at 4°C to minimize volatility .
  • In case of exposure, employ emergency eye wash stations and safety showers .
  • Conduct chemical hazard training focused on fluorinated aromatic amines, emphasizing metabolic toxicity and environmental persistence .

Q. How can researchers verify the purity of synthesized this compound?

  • Methodological Answer :

  • Reverse-phase HPLC with C18 columns and acetonitrile-water gradients (0.03% formic acid) resolves impurities; retention time consistency indicates purity .
  • Melting point analysis (compare with literature values, e.g., ~40–42°C for structurally similar bromo-fluoroanilines) .
  • Thin-layer chromatography (TLC) using silica gel plates and UV visualization validates reaction progress .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., trifluoromethyl, bromine) influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • The trifluoromethyl group reduces electron density at the aromatic ring, enhancing electrophilic substitution but complicating nucleophilic coupling. Use palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres to facilitate Buchwald-Hartwig amination or Suzuki-Miyaura couplings .
  • Bromine acts as a directing group ; regioselective functionalization at the para position can be achieved via Ullmann coupling with copper catalysts .
  • Monitor reaction kinetics via LCMS (e.g., m/z 265 [M+H]+ for intermediates) to optimize yields .

Q. What computational approaches predict the electronic structure and reactivity of this compound?

  • Methodological Answer :

  • Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to model frontier molecular orbitals (HOMO/LUMO) and assess nucleophilic/electrophilic sites .
  • Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between substituents (e.g., C-F σ* → aromatic π* interactions) .
  • Compare with analogs (e.g., 4-nitro-3-(trifluoromethyl)aniline) to evaluate substituent effects on charge distribution .

Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., melting points, spectral peaks)?

  • Methodological Answer :

  • Conduct controlled recrystallization (e.g., using ethanol/water mixtures) to obtain pure crystals for accurate melting point determination .
  • Compare NMR chemical shifts across solvents (e.g., DMSO-d6 vs. CDCl₃) to account for solvation effects .
  • Cross-reference X-ray crystallography data (if available) to validate structural assignments .

Contradiction Analysis and Experimental Design

Q. Why might NMR spectra of this compound show unexpected splitting patterns?

  • Methodological Answer :

  • Steric and electronic effects from bulky substituents (e.g., trifluoromethyl) can distort aromatic ring symmetry, altering coupling constants. Use 2D NMR (COSY, HSQC) to resolve complex splitting .
  • Consider dynamic effects (e.g., restricted rotation of substituents) causing signal broadening; variable-temperature NMR experiments can clarify .

Q. How to optimize synthetic routes for high-yield production of this compound?

  • Methodological Answer :

  • Stepwise halogenation : Fluorinate 3-nitro-4-(trifluoromethyl)aniline via Schiemann reaction, followed by bromination using NBS (N-bromosuccinimide) .
  • Employ microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
  • Monitor intermediates via HPLC-MS to isolate high-purity batches .

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